molecular formula C20H18N4O2S2 B11009178 N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11009178
M. Wt: 410.5 g/mol
InChI Key: CUKYAQNOHDQBPA-UHFFFAOYSA-N
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Description

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.

Industrial Production Methods

the synthesis of similar thiadiazole derivatives often involves large-scale reactions using similar reagents and conditions as those used in laboratory-scale syntheses .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes or proteins involved in critical biological pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

Molecular Formula

C20H18N4O2S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C20H18N4O2S2/c25-17(11-6-12-24-19(26)15-9-4-5-10-16(15)28-24)21-20-23-22-18(27-20)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,23,25)

InChI Key

CUKYAQNOHDQBPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

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